molecular formula C16H20ClN3 B1668806 Chloropyramine CAS No. 59-32-5

Chloropyramine

Cat. No. B1668806
CAS RN: 59-32-5
M. Wt: 289.8 g/mol
InChI Key: ICKFFNBDFNZJSX-UHFFFAOYSA-N
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Description

Chloropyramine is a first-generation antihistamine used in Eastern European countries to treat bronchial asthma, allergic rhinitis, allergic conjunctivitis, and other allergic reactions . It is also indicated for Quincke’s edema, allergic reactions to insect bites, food and drug allergies, and anaphylactic shock .


Synthesis Analysis

The synthesis of Chloropyramine begins with the condensation of 4-chlorobenzaldehyde with 1,1-dimethyethylenediamine. The resulting Schiff base is reduced. The resulting amine then further reacts with 2-bromopyridine in the presence of sodamide .


Molecular Structure Analysis

Chloropyramine has a molecular formula of C16H20ClN3 and a molecular weight of 289.803 . The IUPAC Standard InChI is InChI=1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3 .


Chemical Reactions Analysis

Chloropyramine is a competitive reversible H1 receptor antagonist . This means it inhibits vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . In addition, Chloropyramine has some anticholinergic properties .


Physical And Chemical Properties Analysis

Chloropyramine has a molecular weight of 289.8 and a molecular formula of C16H20ClN3 . More specific physical and chemical properties may be available from the manufacturer or supplier .

Scientific Research Applications

Anti-Tumor Efficacy

Chloropyramine has demonstrated anti-tumor efficacy as a single agent and in combination with other cytotoxic agents. This effect is achieved through the modulation of the FAK-VEGFR-3 pathway. Research on chloropyramine's pharmacokinetics and tissue distribution in mice revealed extensive tissue penetration, particularly in the lungs, which is crucial for its anti-tumor efficacy (Thudium et al., 2011).

Lung Cancer Treatment

Studies have shown that chloropyramine can increase SASH1 expression in lung cancer cells, inhibiting their proliferation. This suggests that upregulation of SASH1, potentially through chloropyramine treatment, could be a novel approach to managing lung cancer (Liang et al., 2016).

Breast Cancer Therapy

Chloropyramine increases SASH1 protein levels in breast cancer cells and has been shown to reduce cell confluency in various breast cancer cell lines. This indicates its potential as a therapeutic agent in breast cancer, warranting further investigation (Burgess et al., 2016).

Pharmacokinetic Analysis

Various studies have developed and validated methods for analyzing chloropyramine in different forms, such as in ointments and tablets. These methods are crucial for understanding the drug's properties and ensuring its safe and effective use (Kostik et al., 2015) (Kostik et al., 2015).

Anaphylaxis Management

Research on chloropyramine's combination with Ranitidine for anaphylaxis management demonstrated its effectiveness in reducing cardiovascular symptoms and resolving skin symptoms more rapidly compared to chloropyramine alone (Alihodžić et al., 2020).

Pediatric Allergy Treatment

Investigations into pediatric allergy treatment have focused on developing a children's dosage form of chloropyramine hydrochloride. This is important for creating age-appropriate treatments for allergic conditions in children (Morozova et al., 2022).

Safety And Hazards

Chloropyramine should not be used internally with alcohol, sedative drugs, and hypnotics due to the potentiation of the effects . It should be used with caution in patients with hyperthyroidism, cardiovascular diseases, and asthma . In children, it can induce agitation, and in many adult patients, dizziness may be observed . In cases of severe allergic reactions, Chloropyramine can be injected intramuscularly or intravenously .

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKFFNBDFNZJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10458-04-5 (unspecified hydrochloride), 6170-42-9 (mono-hydrochloride)
Record name Chloropyramine [INN:BAN:DCF]
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DSSTOX Substance ID

DTXSID50207729
Record name Chloropyramine [INN:BAN:DCF]
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Molecular Weight

289.80 g/mol
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Physical Description

Solid
Record name Chloropyramine
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Solubility

Insoluble
Record name Chloropyramine
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Mechanism of Action

Chloropyramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
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Product Name

Chloropyramine

CAS RN

59-32-5
Record name Chloropyramine
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Melting Point

< 25 °C, 60 °C
Record name Chloropyramine
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Record name Chloropyramine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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